2-Hydroxy-1,4-benzoquinone 2-Hydroxy-1,4-benzoquinone 2-hydroxy-1,4-benzoquinone is the simplest member of the class of 2-hydroxy-1,4-benzoquinones, that is 1,4-benzoquinone in which a single hydrogen is replaced by a hydroxy group. It has a role as a mouse metabolite. It is a conjugate acid of a 3,6-dioxocyclohexa-1,4-dien-1-olate.
Brand Name: Vulcanchem
CAS No.: 2474-72-8
VCID: VC21327384
InChI: InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
SMILES: C1=CC(=O)C(=CC1=O)O
Molecular Formula: C6H4O3
Molecular Weight: 124.09 g/mol

2-Hydroxy-1,4-benzoquinone

CAS No.: 2474-72-8

VCID: VC21327384

Molecular Formula: C6H4O3

Molecular Weight: 124.09 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Hydroxy-1,4-benzoquinone - 2474-72-8

Description

2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the molecular formula C₆H₄O₃. It is derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group, making it one of the simplest hydroxyquinones . This compound is of significant interest due to its diverse biological activities and chemical properties.

Synthesis Methods

This compound can be synthesized through the oxidation of 1,4-benzoquinone using hydrogen peroxide, typically in the presence of an acidic catalyst . Industrial production often involves the oxidation of hydroquinone, which can be obtained through various routes.

Biological Activities

2-Hydroxy-1,4-benzoquinone exhibits a range of biological activities, including antimalarial, antioxidant, antibacterial, antifungal, and antitumor properties. These activities are summarized in the following table:

Biological ActivityMechanismReference
AntimalarialInhibition of Plasmodium falciparum
AntioxidantScavenging free radicals
AntibacterialInhibition of bacterial growth
AntifungalInhibition of fungal growth
AntitumorInduction of apoptosis in cancer cells

Biochemical Pathways and Cellular Effects

2-Hydroxy-1,4-benzoquinone is involved in the metabolism of phenols, such as 1,2,4-benzenetriol. The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to this compound, while hydroxybenzoquinone reductase catalyzes the reverse reaction . At the cellular level, it acts as a fast redox cycling molecule and can bind to thiol, amine, and hydroxyl groups, exerting antioxidant effects.

Environmental and Temporal Effects

The compound tends to dimerize spontaneously by peroxo bridges, which can be influenced by environmental factors such as pH and the presence of other compounds . In laboratory settings, its effects can change over time due to these dimerization processes.

CAS No. 2474-72-8
Product Name 2-Hydroxy-1,4-benzoquinone
Molecular Formula C6H4O3
Molecular Weight 124.09 g/mol
IUPAC Name 2-hydroxycyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Standard InChIKey GPLIMIJPIZGPIF-UHFFFAOYSA-N
SMILES C1=CC(=O)C(=CC1=O)O
Canonical SMILES C1=CC(=O)C(=CC1=O)O
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-Hydroxy-1,4-Benzoquinone; 2-Hydroxy-P-Benzoquinone; 2,5-Cyclohexadiene-1,4-Dione, 2-Hydroxy-; hydroxy-para-benzoquinone
PubChem Compound 151011
Last Modified Aug 15 2023

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